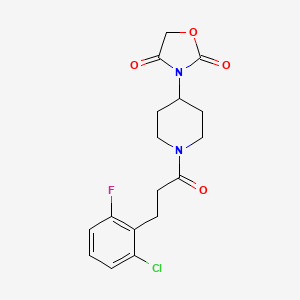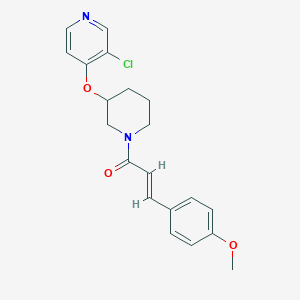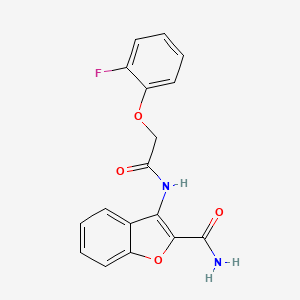![molecular formula C10H14O3 B2898458 Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate CAS No. 2470279-69-5](/img/structure/B2898458.png)
Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,5R,7R)-7-hydroxybicyclo[321]oct-2-ene-3-carboxylate is a complex organic compound characterized by its bicyclic structure and multiple stereocenters
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One common method involves the enantioselective construction of the bicyclic scaffold using chiral catalysts. This approach ensures the formation of the desired stereoisomer.
Hydroxylation Reactions:
Carboxylation Reactions: The carboxylate group can be introduced using reagents like carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and enantioselectivity. Large-scale reactions may use continuous flow processes to enhance efficiency and control reaction conditions.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Methyl (1S,5R,7S)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate: This compound differs in the stereochemistry at the 7-position.
Methyl (1R,5S,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate: This compound has a different configuration at the 1-position.
Uniqueness: Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. This specificity makes it valuable in targeted applications.
Eigenschaften
IUPAC Name |
methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-3-6-2-7(5-8)9(11)4-6/h5-7,9,11H,2-4H2,1H3/t6-,7+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKKBKLBAXSNI-BKPPORCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CC(C1)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2C[C@H](C1)C[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)



![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2898387.png)

![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2898392.png)

![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2898395.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2898396.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
